Oleyl caprate

Description

Historical Perspectives on Fatty Acid Esters in Chemical Research

The study of fatty acids and their esters has a long history in chemistry. Early investigations in the late eighteenth and nineteenth centuries focused on determining the elemental composition of fats and oils and isolating their constituent fatty acids. Michel-Eugene Chevreul was a significant figure in this period, isolating crystalline fatty acids from animal fats and defining saponification as the process yielding fatty acids and glycerol (B35011) from fats treated with alkali. nih.govbritannica.com Marcellin Berthelot's work in 1854 on synthesizing fats from glycerol and fatty acids marked an early instance of synthesizing an organic substance not found in nature in a laboratory setting. nih.gov

Initially, fats were recognized primarily as energy sources and carriers of fat-soluble vitamins. nih.gov However, the understanding of fatty acids evolved significantly with the discovery of essential fatty acids in the 1920s by George and Mildred Burr, who demonstrated their necessity in the diet of rats. nih.gov This finding was a landmark moment, profoundly influencing lipid chemistry and laying groundwork for modern lipidomics research. nih.gov

Historically, fatty acid esters have been recognized for their presence in natural substances like essential oils, fats, and waxes, contributing to the characteristic flavors and fragrances of fruits and flowers. britannica.comsolubilityofthings.com Their applications in industry, such as in the production of polymers, solvents, and plasticizers, also have historical roots. britannica.comsolubilityofthings.com The use of sucrose (B13894) fatty acid esters as surfactants, for example, dates back to 1939. researchgate.net

Significance of Long-Chain Unsaturated Esters in Contemporary Chemical Science

Long-chain unsaturated esters, such as oleyl caprate, hold significant importance in contemporary chemical science due to their unique structural features, particularly the presence of a long hydrocarbon chain and one or more carbon-to-carbon double bonds. This unsaturation introduces a "kink" or bend in the fatty chain, which affects molecular packing and physical properties, such as melting point and fluidity, compared to their saturated counterparts. taylorandfrancis.comjove.comlibretexts.org Vegetable oils, for instance, typically contain a higher proportion of unsaturated fatty acid triglyceride esters and are often liquid at room temperature due to this structural characteristic. taylorandfrancis.comjove.com

In contemporary research, long-chain unsaturated esters are valuable building blocks in organic synthesis. beilstein-journals.org While traditional chemical methods for modifying the double bond in unsaturated fatty compounds in industry have been limited primarily to hydrogenation, ozone cleavage, or epoxidation, there is ongoing interest in developing new and efficient catalytic methods for reactions involving the double bond. aocs.org Alkylation of long-chain unsaturated fatty compounds is of particular interest due to the desirable properties of the resulting alkyl-branched oleochemicals for applications in lubricants, cosmetics, softeners, and defoamers. aocs.org

Furthermore, fatty acid esters, including long-chain ones, are significant in biological contexts, playing roles in metabolic and cellular processes. solubilityofthings.comwisdomlib.org They are major components of lipids like triglycerides, phospholipids, and cholesteryl esters, serving as important dietary energy sources and structural components of cells. wikipedia.org

Current Research Trajectories for this compound and Related Esters

Current academic research involving this compound and related long-chain unsaturated esters is diverse, focusing on their synthesis, physical properties, behavior in complex systems, and potential applications.

One area of research involves the enzymatic synthesis of wax esters, including this compound, from sources like palm oil fractions. Studies have investigated the efficiency of lipase-catalyzed alcoholysis reactions to produce these esters, examining factors such as reaction temperature and substrate molar ratios. researchgate.netkemdikbud.go.id For example, research has explored the enzymatic transesterification of palm kernel oil and oleyl alcohol to synthesize palm kernel oil esters (PKOEs), which contain this compound as a component. nih.govwalshmedicalmedia.comdovepress.com

Molecular dynamics (MD) simulations are also being employed to understand the behavior of this compound and other fatty acid esters in various systems. These simulations provide insights into processes like the self-assembly of palm kernel oil-based wax esters in aqueous media and their interactions with other molecules, such as surfactants. semanticscholar.orgresearchgate.netresearchgate.net MD simulations have been used to investigate the aggregation of PKOEs-based nanoemulsions, which contain this compound, to understand their potential as drug delivery systems. researchgate.netresearchgate.net

Research also explores the role of fatty acid esters, including medium-chain fatty acids like caprate, as permeability enhancers in drug delivery systems. nih.govnih.govdiva-portal.orgacs.org Studies using computational simulations have investigated how caprate interacts with lipid bilayers and influences membrane permeability, suggesting that it can induce membrane leakiness in a concentration-dependent manner. nih.govdiva-portal.orgdiva-portal.org The influence of factors like bile composition on the membrane incorporation of permeability enhancers such as caprate is also being studied. nih.gov

The chemical properties of this compound are also characterized in research. Its molecular formula is C26H50O2 and its molecular weight is approximately 394.7 g/mol . nih.gov

Research findings related to the composition of natural oils and synthesized ester mixtures often include the percentage of this compound present. For instance, palm kernel oil-based wax ester (PKOEs) has been reported to contain approximately 6.69% this compound in some studies, while other analyses of PKOEs show varying percentages of this compound and other esters. nih.govwalshmedicalmedia.comdovepress.comsemanticscholar.org

Composition of a Sample of Palm Kernel Oil-Based Wax Esters (PKOEs) nih.govwalshmedicalmedia.comdovepress.comsemanticscholar.org

| Ester | Percentage (%) |

| Oleyl laurate | 50.08 - 54.1 |

| Oleyl myristate | 11.53 - 13.9 |

| Oleyl oleate (B1233923) | 6.4 - 11.42 |

| Oleyl caprylate | 5.9 - 7.65 |

| Oleyl palmitate | 3.78 - 6.2 |

| This compound | 5.6 - 6.69 |

| Oleyl linoleate | 1.7 - 3.15 |

| Oleyl stearate | 1.2 - 1.49 |

| Oleyl caproate | 0.5 |

These research trajectories highlight the continued academic interest in this compound and related esters, driven by their fundamental chemical properties and their potential utility in various scientific and technological applications.

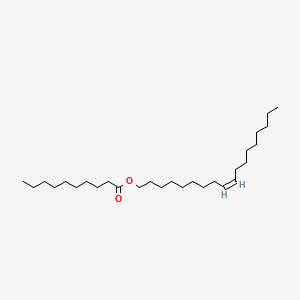

Structure

2D Structure

Properties

CAS No. |

17673-51-7 |

|---|---|

Molecular Formula |

C28H54O2 |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] decanoate |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-27-30-28(29)26-24-22-20-10-8-6-4-2/h14-15H,3-13,16-27H2,1-2H3/b15-14- |

InChI Key |

YDQHQURZVOIGHI-PFONDFGASA-N |

SMILES |

CCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oleyl caprate; ((Z)-Octadec-9-enyl) decanoate; 9-Octadecen-1-ol, decanoate, (Z)-; Decanoic acid, 9-octadecenyl ester, (Z)-; UNII-V23AVG9TH4. |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oleyl Caprate

Enzymatic Esterification of Oleyl Caprate

Enzymatic esterification provides a biocatalytic approach for the synthesis of esters like this compound. This method typically involves the reaction between a fatty acid (such as capric acid) and a fatty alcohol (oleyl alcohol) catalyzed by an enzyme, commonly a lipase (B570770). preprints.org

Biocatalyst Selection and Engineering for this compound Synthesis

The choice and modification of the biocatalyst are critical factors influencing the efficiency and yield of enzymatic esterification.

Lipase-Catalyzed Approaches

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely utilized enzymes in biocatalysis due to their ability to catalyze esterification reactions, in addition to their natural hydrolytic function. preprints.org Various lipases have been explored for the synthesis of fatty acid esters, including those involving long-chain alcohols like oleyl alcohol. Studies have screened different lipases for their effectiveness in synthesizing wax esters from fatty acids and oleyl alcohol. For instance, lipases from Alcaligenes sp. and Chromobacterium viscosum have shown good ester synthesis yields in reactions involving oleyl alcohol and milk fat. dss.go.th Immobilized lipases, such as Lipozyme IM (from Mucor miehei), have also demonstrated high percentage yields in the synthesis of palm-based esters with long-chain alcohols. upm.edu.mykemdikbud.go.id

Enzyme Immobilization Techniques for Enhanced Catalytic Performance

Enzyme immobilization is a technique used to confine enzymes onto or within an inert support, offering several advantages, including improved stability, reusability, and easier separation from the reaction mixture. rnlkwc.ac.inparadisiresearch.commdpi.com Immobilized enzymes can maintain their structural conformation necessary for catalysis and are often more efficient for industrial applications. rnlkwc.ac.in Various immobilization methods exist, including adsorption, entrapment, encapsulation, and covalent bonding. mdpi.com The choice of carrier material is crucial for the success of immobilization, directly impacting enzyme productivity and lifespan. mdpi.com Immobilization can enhance enzyme activity and stability under various operational conditions and contribute to reducing process costs through improved recyclability. mdpi.com For example, immobilized Candida antarctica lipase has been shown to retain high activity and stability over multiple reaction cycles in the synthesis of oleyl oleate (B1233923). capes.gov.brresearchgate.net

Optimization of Enzymatic Reaction Parameters

Optimizing reaction parameters is essential to maximize the yield and efficiency of enzymatic synthesis of this compound.

Substrate Molar Ratio Effects on this compound Yield

The molar ratio of substrates (fatty alcohol to fatty acid) significantly influences the equilibrium and yield of the esterification reaction. An optimal substrate molar ratio is crucial for achieving high conversion rates. rsc.org Studies on enzymatic esterification involving fatty alcohols and fatty acids have investigated the effect of different molar ratios on ester yield. For instance, in the synthesis of wax esters from oleyl alcohol and fatty acids derived from milk fat, varying alcohol/fatty acid molar ratios (0.5:1, 1:1, and 1.5:1) were evaluated, with higher yields observed at a ratio of 1.5:1 with water addition. dss.go.th In the synthesis of oleyl oleate, a molar ratio of oleyl alcohol to oleic acid of 2:1 was found to be optimal for high yield. capes.gov.brresearchgate.netresearchgate.net The decrease in yield at very high alcohol concentrations might be attributed to the excess alcohol distorting the essential water layer around the immobilized enzyme, potentially inhibiting its activity. kemdikbud.go.id

Temperature and Reaction Time Kinetics in this compound Production

Temperature and reaction time are key kinetic parameters affecting the rate and extent of enzymatic esterification. The reaction rate is dependent on temperature, and there is typically an optimal temperature range for lipase activity. libretexts.org Higher temperatures can increase reaction rates up to a certain point, beyond which enzyme denaturation and inactivation may occur. researchgate.net Studies have investigated the effect of temperature on enzymatic esterification involving fatty alcohols. For example, in the synthesis of cetyl caprate using immobilized lipase, a temperature of 50 °C was found to be optimal for achieving maximum yield within a specific reaction time. researchgate.netresearchgate.netresearchgate.net The reaction time required to reach maximum yield varies depending on the specific enzyme, substrates, and reaction conditions. libretexts.org Optimization studies often involve determining the time course of the reaction to identify the point at which maximum ester formation is achieved. biointerfaceresearch.com

Solvent Systems and Solvent-Free Approaches in this compound Synthesis

The choice of reaction medium significantly impacts the efficiency and sustainability of this compound synthesis. Both solvent-based and solvent-free systems have been explored, particularly in enzymatic synthesis.

In enzymatic esterification, the nature of the organic solvent can influence enzyme activity and substrate solubility. Solvents with a log P value generally greater than 3.5 (nonpolar) are often recommended for better esterification yields. Examples of such solvents include hexane, heptane (B126788), isooctane, and nonane. kemdikbud.go.idresearchgate.net These solvents can help to minimize diffusional effects and prevent the stripping of essential water from around the enzyme, which is crucial for its catalytic activity. kemdikbud.go.idresearchgate.net Conversely, more polar solvents with lower log P values may lead to lower esterification yields, potentially by enhancing the dissociation of weak organic acids and shifting the equilibrium towards hydrolysis, or by negatively impacting the enzyme's active conformation. researchgate.net

Mass Transfer and Diffusion Considerations in Enzymatic Synthesis of this compound

Mass transfer and diffusion play a crucial role in the efficiency of enzymatic synthesis, particularly in heterogeneous systems where the enzyme is immobilized or substrates have limited solubility. In the enzymatic synthesis of esters like this compound, the diffusion of substrates to the active site of the immobilized enzyme and the diffusion of products away from the enzyme surface can become rate-limiting factors. usm.my

Factors such as agitation speed, temperature, and the presence or absence of a solvent can influence mass transfer. Increased agitation speed can reduce external mass transfer resistance by improving the contact between the liquid phase containing the substrates and the solid enzyme catalyst. semanticscholar.org Temperature affects both the solubility and diffusion rates of the reactants. usm.myrsc.org In solvent-free systems or with viscous substrates, mass transfer limitations can be more pronounced. rsc.org

Research indicates that while diffusion mass transfer limitations can exist, their effect on reaction kinetics may not always be significant, depending on the specific enzyme and reaction conditions. researchgate.net However, strategies aimed at improving mass transfer, such as optimizing stirring speed or utilizing techniques like sonication, can lead to increased conversion rates. semanticscholar.org

Process Intensification Strategies for this compound Production

Ultrasound-Assisted Enzymatic Synthesis of Esters

Ultrasound-assisted enzymatic synthesis is a PI technique that utilizes ultrasonic waves to enhance reaction rates. The energy from sonication creates cavitation bubbles, which can improve mass transfer and diffusion of reactants to the enzyme's active site. semanticscholar.org This can lead to reduced reaction times and potentially higher conversions compared to conventional methods. researchgate.netresearchgate.net

Studies on the ultrasound-assisted enzymatic synthesis of other esters, such as decyl oleate and cetyl caprate, have shown significant reductions in reaction time while achieving high conversion rates, even in solvent-free systems. semanticscholar.orgresearchgate.net The application of ultrasound in this compound synthesis could similarly lead to a more efficient and faster process.

Continuous Flow Reactor Systems for Ester Synthesis

Continuous flow reactors offer several advantages for process intensification in ester synthesis, including improved control over reaction parameters, enhanced heat and mass transfer, and increased safety, particularly for reactions involving hazardous substances or extreme conditions. syrris.jpmdpi.comresearchgate.net In a continuous flow system, reactants are pumped through a heated or cooled tube or channel, allowing for precise control of residence time and temperature. syrris.jp

While specific studies on continuous flow synthesis of this compound were not extensively detailed in the search results, continuous flow reactors have been successfully applied to the enzymatic synthesis of various other esters. nih.gov These systems can utilize immobilized enzymes packed within the reactor, facilitating continuous production and easier separation of the enzyme from the product stream. nih.govmepi.fr The inherent characteristics of continuous flow, such as small reactor volumes and efficient mixing, make them well-suited for intensified esterification processes. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles provide a framework for designing chemical processes that minimize the use and generation of hazardous substances. methodist.edu.injocpr.com Applying these principles to this compound synthesis contributes to more sustainable production methods.

Atom Economy and Waste Minimization in Esterification Processes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of atoms from the reactants that are incorporated into the desired product. methodist.edu.injocpr.comwikipedia.org A high atom economy indicates that most atoms from the starting materials end up in the final product, minimizing the generation of unwanted byproducts and waste. wikipedia.orgreagent.co.uk

For a simple esterification reaction between a fatty acid (capric acid) and a fatty alcohol (oleyl alcohol) to form an ester (this compound) and water, the theoretical atom economy can be quite high, as water is the primary byproduct. The reaction is essentially an addition-elimination process. Maximizing the conversion of reactants to the desired ester product is crucial for achieving high atom economy and minimizing waste.

Waste minimization in this compound synthesis also involves considering the entire process, including the choice of catalyst, solvent (or opting for solvent-free methods), and purification steps. Enzymatic synthesis, for instance, often operates under milder conditions and can be more selective than traditional chemical catalysis, potentially leading to fewer side reactions and byproducts. usm.mynih.gov Utilizing renewable feedstocks, such as naturally derived oleyl alcohol and capric acid, also aligns with green chemistry principles. um-palembang.ac.id

The pursuit of high atom economy and waste minimization in this compound synthesis drives the development of more efficient catalysts, optimized reaction conditions, and innovative process technologies like those discussed under process intensification. jocpr.comum-palembang.ac.id

Reduced Energy Consumption and Mild Reaction Conditions in Green Synthesis

Green chemistry principles advocate for chemical synthesis methods that reduce or eliminate the use and generation of hazardous substances. vapourtec.com Biocatalysis, utilizing enzymes as catalysts, is a key approach in green chemistry for ester synthesis. nih.govresearchgate.netresearchgate.net Enzymatic esterification typically occurs under mild reaction conditions, such as moderate temperatures and atmospheric pressure, which significantly reduces energy consumption compared to high-temperature chemical processes. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, studies on lipase-catalyzed alcoholysis have shown optimal yields at temperatures between 40 °C and 50 °C. kemdikbud.go.id The use of mild conditions also helps to prevent the degradation of the desired ester product. researchgate.net Photocatalytic processes using heterogeneous photocatalysts are also emerging as a method for green synthesis, offering mild reaction conditions and potentially reducing energy consumption for separation processes like distillation. oaepublish.com

By-product Formation Control and Selectivity Enhancement in Biocatalysis

Biocatalysis offers significant advantages in controlling by-product formation and enhancing selectivity during ester synthesis. researchgate.netnih.govmt.com Enzymes, particularly lipases, exhibit high selectivity, including regioselectivity and enantioselectivity. researchgate.netnih.govinteresjournals.orgillinois.edu This high specificity ensures that the enzyme acts on specific functional groups or positions within the substrate molecules, minimizing unwanted side reactions and the formation of impurities. nih.govinteresjournals.orgillinois.edu For example, the high regioselectivity of lipases is particularly well-suited for the synthesis of complex esters, avoiding the creation of undesired by-products that would lower yields. nih.gov Compared to traditional chemical methods that may require protecting groups and lead to racemic mixtures, biocatalysis can often directly yield the desired product with high purity, simplifying downstream purification. researchgate.netmt.cominteresjournals.orgillinois.edu

Sustainable Solvents and Solvent Alternatives for Ester Synthesis

The choice of solvent is a critical aspect of green chemistry. researchgate.netmit.edu In biocatalytic ester synthesis, various reaction media can be employed, including organic solvents, solvent-free systems, and alternative media like deep eutectic solvents (DES). nih.govresearchgate.netacs.orgpreprints.org While some enzymatic esterifications are carried out in organic solvents such as hexane, ethyl acetate, or acetone, there is a growing interest in sustainable alternatives. nih.govkemdikbud.go.idacs.orgpreprints.org Solvent-free systems are highly desirable as they eliminate the need for solvents entirely, reducing waste and environmental impact. nih.govresearchgate.netrsc.org Deep eutectic solvents are being explored as non-toxic, non-volatile, and biodegradable alternatives that can also have stabilizing effects on enzymes. acs.org However, the high viscosity of DES can pose challenges, which might be addressed by techniques like mechanoenzymology. acs.org Studies have investigated the effect of different organic solvents on enzyme activity and substrate solubility in biocatalytic esterification. kemdikbud.go.id Hexane and heptane have been reported as effective solvents for certain enzymatic esterifications, potentially by minimizing diffusional effects. kemdikbud.go.id

Downstream Processing and Purification Techniques for this compound

Downstream processing is a crucial stage in the production of chemical compounds, focusing on the recovery and purification of the target product from the reaction mixture. aciesbio.comcelignis.com For this compound synthesized via biocatalysis, this typically involves separating the enzyme catalyst and unreacted substrates, followed by purification of the ester.

Separation of Biocatalysts and Unreacted Substrates

Following biocatalytic esterification, the separation of the enzyme catalyst from the reaction mixture is necessary. If immobilized enzymes are used, separation can often be achieved through simple filtration or decantation. interesjournals.org Unreacted substrates, such as oleyl alcohol and capric acid, also need to be separated from the this compound product. The efficiency of this separation depends on the conversion rate of the reaction and the properties of the components in the mixture. In some cases, unreacted substrates might be recycled to improve process economics. The purification of unreacted substrates, such as free fatty acids, can be a significant aspect of downstream processing in enzymatic synthesis. nih.gov Techniques like liquid-liquid extraction can be employed to separate carboxylic acids from the reaction medium. frontiersin.org

Chromatographic Purification Strategies for Esters

Chromatographic techniques are powerful tools for the purification of esters, allowing for the separation of the desired product from impurities, by-products, and unreacted starting materials. nih.govfrontiersin.orgwur.nl Various chromatographic methods can be applied depending on the scale and required purity. Preparative high-performance liquid chromatography (HPLC) is commonly used for the purification of organic compounds, including esters, especially when high purity is required. knauer.netymcamerica.comfrontiersin.org Ion exchange chromatography is another method used for purification, particularly effective for compounds with charged functional groups or for separating mixtures based on charge differences. knauer.netnih.gov The choice of stationary phase and mobile phase is critical for achieving effective separation in chromatography. Gas chromatography (GC) is often used for the analysis and identification of esters, including this compound, by comparing retention times with known standards. researchgate.netcabidigitallibrary.org

Solvent Extraction and Washing Procedures for this compound Isolation

Solvent extraction and washing procedures are fundamental techniques used in the isolation and purification of organic compounds like this compound from reaction mixtures. nih.govmit.eduyork.ac.ukyoutube.com Liquid-liquid extraction involves distributing the components of a mixture between two immiscible liquid phases based on their differing solubilities. frontiersin.orgyork.ac.ukyoutube.com For the isolation of this compound from a reaction mixture, an appropriate organic solvent is chosen to selectively dissolve the ester, while leaving impurities in an aqueous phase or a different organic phase. mit.eduyork.ac.ukyoutube.com Washing procedures are then employed to remove soluble impurities from the organic phase containing the desired product. mit.eduyork.ac.ukyoutube.comualberta.ca Common washing steps can include washing with water to remove water-soluble impurities like salts or unreacted polar compounds, and potentially with dilute acid or base solutions to remove acidic or basic impurities through chemically-active extraction. mit.eduyork.ac.uklibretexts.org After washing, the organic phase is typically dried to remove any residual water using a drying agent before further processing, such as solvent removal by evaporation. mit.eduualberta.calibretexts.org The effectiveness of solvent extraction is influenced by the choice of solvent, the number of extraction steps, and the pH of the aqueous phase, particularly when dealing with ionizable impurities. mit.edufrontiersin.orgyork.ac.uk

Advanced Analytical Characterization of Oleyl Caprate and Its Formulations

Spectroscopic Analysis of Oleyl Caprate Molecular Structure

Spectroscopic techniques are indispensable for elucidating the molecular framework of this compound. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the presence of specific functional groups and the connectivity of atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound displays characteristic absorption bands that confirm its ester structure and the presence of its long aliphatic chains. wiley.comspecac.com The vibrational spectrum of a molecule is considered a unique physical property and can be used as a fingerprint for identification. wiley.com

Key absorptions in the FTIR spectrum of an ester like this compound include a strong, sharp peak for the carbonyl (C=O) group stretch, typically found in the 1750-1735 cm⁻¹ region for aliphatic esters. orgchemboulder.comspectroscopyonline.com Another significant feature is the C-O stretching vibration, which appears as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the long hydrocarbon chains (from both the oleyl alcohol and capric acid moieties) is confirmed by C-H stretching vibrations just below 3000 cm⁻¹. The double bond (C=C) in the oleyl group gives rise to a weaker absorption around 1650 cm⁻¹. The principal spectral differences that can arise from varying chain lengths typically occur between 1280 and 1180 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkene) | Stretch | ~3030 | Medium |

| C-H (alkane) | Stretch | 2850-2960 | Strong |

| C=O (ester) | Stretch | 1750-1735 | Strong, Sharp |

| C=C (alkene) | Stretch | ~1650 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it one of the most powerful tools for structure elucidation. nih.gov Both ¹H NMR and ¹³C NMR are used to characterize this compound.

In the ¹H NMR spectrum, distinct signals correspond to protons in different chemical environments. mnstate.edu The olefinic protons (–CH=CH–) of the oleyl group are expected to appear in the 5.30-6.2 ppm region. nih.gov Protons on the carbon adjacent to the ester's oxygen (-O-CH₂-) are typically found downfield around 3.7-4.1 ppm, while protons alpha to the carbonyl group (-CH₂-C=O) appear around 2.0-2.2 ppm. orgchemboulder.com The numerous methylene (B1212753) (-CH₂-) protons of the long alkyl chains create a large signal complex between 1.2-1.6 ppm, and the terminal methyl (-CH₃) protons produce a characteristic triplet signal around 0.8-0.9 ppm. nih.govresearchgate.net

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group gives a characteristic signal in the 170-185 ppm range. libretexts.org The carbons of the double bond appear between 115-140 ppm, while the carbon atom single-bonded to the ester oxygen (-O-C-) resonates around 60-80 ppm. The remaining aliphatic carbons are observed in the 10-40 ppm range. libretexts.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Type | Approx. Chemical Shift (ppm) | Carbon Type | Approx. Chemical Shift (ppm) |

| Terminal -CH₃ | 0.8 - 0.9 | -C =O (Ester Carbonyl) | 170 - 185 |

| -(CH₂)n- | 1.2 - 1.6 | -C H=C H- (Olefinic) | 115 - 140 |

| -C H₂-C=O | 2.0 - 2.2 | -O-C H₂- | 60 - 80 |

| -O-C H₂- | 3.7 - 4.1 | Aliphatic -C H₂- and -C H₃ | 10 - 40 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of large, thermally fragile molecules like wax esters. youtube.com Unlike hard ionization methods that cause extensive fragmentation, ESI typically generates protonated molecules or adduct ions, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺ adducts. nih.govnih.gov This allows for the accurate determination of the molecular weight of this compound.

When coupled with tandem mass spectrometry (MS/MS), ESI-MS can provide significant structural information. nih.gov In MS/MS analysis, the precursor adduct ion is isolated and fragmented through collision-induced dissociation (CID). nih.gov For wax esters, a characteristic fragmentation pathway involves the formation of a protonated fatty acid ion, [RCOOH₂]⁺. nih.govnih.gov In the case of this compound, this would correspond to the protonated capric acid, allowing for the unambiguous identification of the fatty acid portion of the ester. This technique is highly sensitive and can be used to analyze complex mixtures of lipids. uni-goettingen.de

Chromatographic Methodologies for this compound Compositional Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for assessing the purity of synthesized this compound and for monitoring the reaction used to produce it.

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. birchbiotech.com It is widely used to determine the purity of fatty acid esters. restek.comimpact-solutions.co.uk For analysis, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase. youtube.com

To determine the purity of this compound, a GC instrument equipped with a flame ionization detector (FID) is commonly used. researchgate.net The sample is dissolved in a suitable solvent and injected into the GC. The resulting chromatogram displays peaks corresponding to each component in the sample. The purity of this compound is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram (excluding the solvent peak). youtube.com For accurate yield determination, a known amount of an internal standard is added to the sample before analysis. This allows for precise quantification of the ester product. impact-solutions.co.uk Capillary columns with polar stationary phases are often employed for the efficient separation of complex fatty acid ester mixtures. restek.com

Table 3: Typical Gas Chromatography Parameters for Ester Purity Analysis

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | High-polarity capillary column (e.g., Carbowax or DB-FFAP type) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature to ensure separation of components with different boiling points |

| Quantification | Peak area normalization for purity; Internal standard method for yield |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used in organic synthesis to monitor the progress of a reaction. ukessays.com It is an ideal tool for observing the conversion of oleic alcohol and capric acid into this compound.

The separation on a TLC plate is based on the principle of differential adsorption. The stationary phase (typically silica (B1680970) gel) is polar, and a less polar mobile phase (a solvent or mixture of solvents) moves up the plate via capillary action. studylib.net Polar compounds interact more strongly with the stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf) value. Nonpolar compounds travel further, giving a higher Rf value. acs.org

In the esterification reaction to form this compound, the starting material capric acid is significantly more polar than the resulting ester product. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., capric acid) is no longer visible. studylib.net

Table 4: Representative TLC Monitoring of this compound Synthesis

| Compound | Relative Polarity | Expected Retention Factor (Rf) | Observation on TLC Plate |

|---|---|---|---|

| Capric Acid (Reactant) | High | Low | Spot near the baseline |

| Oleyl Alcohol (Reactant) | Medium | Medium | Spot with intermediate travel |

Advanced Surface and Interface Characterization in this compound Formulations

The performance of this compound in many applications is dictated by its behavior at surfaces and interfaces. Techniques that can probe the chemical and physical properties of the top few nanometers of a material are therefore invaluable.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface at the nanoscale. azom.com It utilizes a sharp probe at the end of a cantilever to scan the sample surface, measuring the forces between the probe and the sample to create an image. azom.com This technique is particularly useful for characterizing formulations containing this compound, such as nanoemulsions, as it can reveal the morphology, size, and distribution of droplets or particles. azonano.comnih.gov

In the context of this compound formulations, AFM can be used to:

Visualize the surface topography and morphology of films or coatings containing this compound. azom.com

Characterize the structure of nanoemulsion droplets, providing insights into their stability and the interfacial properties of the emulsifiers used. azonano.com

Assess the mechanical properties of the material at the nanoscale, such as elasticity and adhesion. azom.com

For instance, in the analysis of edible oleogels, which share similarities with this compound-based systems, AFM has been instrumental in visualizing the network structure of the gelators. mdpi.com The technique can be operated in various environments, including air and liquid, making it versatile for studying this compound formulations under different conditions. azom.com

Table 1: Illustrative AFM Data for a Model Nanoemulsion System

| Parameter | Value | Reference |

| Droplet Diameter | 100-200 nm | researchgate.net |

| Surface Roughness (Rq) | 5-15 nm | azom.com |

| Adhesion Force | 2-10 nN | azom.com |

This table provides representative data that could be obtained for a nanoemulsion containing an ester like this compound.

Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgthermofisher.com The technique works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. thermofisher.com

For this compound and its formulations, XPS can provide critical information regarding:

Surface Composition : Confirming the presence of carbon and oxygen, the primary elemental constituents of this compound, on the surface of a substrate.

Chemical State Analysis : Distinguishing between different chemical states of carbon, such as C-C/C-H in the alkyl chains, C-O in the ester group, and O=C-O of the ester functionality. This can be used to assess the purity of the surface and detect any oxidation or degradation. analyticalanswersinc.com

Contamination Detection : Identifying any surface contaminants that may be present, which could affect the performance of the formulation. analyticalanswersinc.com

The high surface sensitivity of XPS makes it an ideal tool for analyzing thin films, coatings, and the surface of formulated products containing this compound. carleton.edu

Table 2: Typical XPS Binding Energies for Functional Groups in Esters

| Functional Group | Approximate Binding Energy (eV) |

| C-C, C-H | 284.8 |

| C-O | 286.3 |

| O=C-O | 288.9 |

This table provides typical binding energy ranges for the carbon 1s peak in esters, which would be relevant for the analysis of this compound.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a sample's surface. eag.comiontof.com The technique involves bombarding the surface with a pulsed beam of primary ions, which causes the emission of secondary ions from the surface. eag.com These secondary ions are then analyzed based on their mass-to-charge ratio, providing a detailed chemical fingerprint of the surface. youtube.com

Applications of TOF-SIMS in the characterization of this compound formulations include:

Molecular Identification : Detecting the molecular ion of this compound and its characteristic fragments, confirming its presence on a surface.

Surface Mapping : Generating chemical maps of a surface to visualize the spatial distribution of this compound and other components in a formulation. iontof.com

Trace Analysis : Identifying trace amounts of contaminants or additives on a surface, with detection limits in the parts-per-million (ppm) range for many species. filab.fr

TOF-SIMS is particularly powerful for analyzing complex organic materials and has been used to study the distribution of cosmetic ingredients on the skin. bohrium.comnih.gov

Table 3: Potential TOF-SIMS Fragments for this compound

| Ion Fragment | Potential Origin |

| [C10H19O2]⁻ | Caprate fragment |

| [C18H35]⁺ | Oleyl fragment |

| [M+H]⁺ or [M-H]⁻ | Molecular ion of this compound |

This table lists hypothetical, yet plausible, ion fragments that could be observed in a TOF-SIMS analysis of this compound.

Contact angle measurement is a quantitative method used to assess the wettability of a solid surface by a liquid. nanoscience.com It is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.com A low contact angle indicates good wetting (hydrophilic surface), while a high contact angle indicates poor wetting (hydrophobic surface). aalto.fi The sessile drop method is a common technique for measuring the static contact angle. nanoscience.com

For this compound, which is an emollient ester, contact angle measurements are relevant for understanding its spreading behavior on surfaces like skin or artificial membranes. cosmeticsandtoiletries.comcosmeticsbusiness.com The wettability of a surface by a formulation containing this compound will influence its sensory properties and performance. researchgate.net

Table 4: Representative Contact Angle Data for Emollient Esters on a Hydrophobic Surface

| Emollient Ester | Contact Angle (°) | Wettability |

| Diisopropyl Adipate | ~15 | High |

| Isopropyl Myristate | ~25 | Moderate |

| C12-15 Alkyl Benzoate | ~30 | Moderate |

This table provides illustrative contact angle values for different emollient esters, demonstrating the range of wettability that can be observed. Data for this compound would be expected to fall within a similar range, reflecting its hydrophobic nature.

Thermal Analysis Techniques for this compound and Blends

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. These methods are crucial for understanding the melting behavior, stability, and compatibility of this compound in various formulations.

Modulated Differential Scanning Calorimetry (MDSC) is an advanced thermal analysis technique that separates the total heat flow signal into its reversible and non-reversible components. This is achieved by superimposing a sinusoidal temperature modulation on the traditional linear heating ramp. mdpi.com The reversible heat flow is associated with changes in heat capacity, such as the glass transition, while the non-reversible heat flow is related to kinetic events like melting, crystallization, and decomposition. nih.gov

The advantages of using MDSC for the analysis of this compound and its blends include:

Separation of Overlapping Transitions : MDSC can resolve complex thermal events that may overlap in a standard DSC experiment. jordilabs.com

Increased Sensitivity : It offers improved sensitivity for detecting weak transitions, such as subtle glass transitions in amorphous materials. jordilabs.com

Direct Heat Capacity Measurement : The technique allows for the direct and accurate measurement of heat capacity. mdpi.com

For a waxy ester like this compound, MDSC can provide detailed information about its melting and crystallization behavior, which is important for formulation stability and texture. tainstruments.com The melting of complex natural waxes, which are mixtures of esters, fatty acids, and alkanes, often presents as broad peaks in DSC, and MDSC can help to deconvolute these events. tainstruments.com

Table 5: Hypothetical MDSC Data for a Wax Ester Blend Containing this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Signal Component |

| Glass Transition | -20 | - | - | Reversing |

| Melting of this compound | 5 | 10 | 120 | Non-reversing |

| Melting of Other Wax | 45 | 50 | 80 | Non-reversing |

This table presents a hypothetical scenario of how MDSC could be used to characterize a blend containing this compound and another wax, distinguishing between different thermal events.

Dynamic Mechanical (Thermal) Analysis (DM(T)A)

Dynamic Mechanical (Thermal) Analysis is a technique used to study the viscoelastic properties of materials as a function of temperature, time, and frequency. wikipedia.orglibretexts.org In a typical DM(T)A experiment, a sinusoidal stress is applied to a sample, and the resultant strain is measured. wikipedia.org For a viscoelastic material like this compound, which exhibits both elastic (solid-like) and viscous (liquid-like) characteristics, there will be a phase lag (δ) between the stress and strain waves. wikipedia.org

From this phase lag and the amplitudes of the stress and strain, several key parameters are determined:

Storage Modulus (E' or G'): Represents the elastic component of the material and is a measure of the energy stored during deformation. A higher storage modulus indicates a stiffer, more solid-like material.

Loss Modulus (E'' or G''): Represents the viscous component and is a measure of the energy dissipated as heat during deformation. It is related to the material's ability to flow.

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). It is a measure of the material's damping ability, or the extent to which it dissipates energy. Peaks in the tan δ curve often correspond to molecular transitions, such as the glass transition temperature (Tg).

For a substance like this compound, which is a liquid emollient at room temperature, DM(T)A would be particularly useful for characterizing its behavior at low temperatures, where it may undergo solidification or glass transition. Furthermore, when formulated into semi-solid preparations like creams or ointments, DM(T)A can provide valuable information about the formulation's structural integrity and physical stability. nih.govresearchgate.net

Illustrative Research Findings for a Model Long-Chain Ester Formulation:

To demonstrate the type of data obtained from a DM(T)A analysis, the following table presents hypothetical, yet representative, findings for a cosmetic cream formulation containing a long-chain ester similar to this compound. The analysis is conducted over a temperature range from -100°C to 50°C.

| Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (δ) |

|---|---|---|---|

| -100 | 1.00E+09 | 5.00E+07 | 0.050 |

| -80 | 8.50E+08 | 1.28E+08 | 0.151 |

| -60 | 2.00E+08 | 2.50E+08 | 1.250 |

| -40 | 5.00E+07 | 8.00E+07 | 1.600 |

| -20 | 1.00E+06 | 5.00E+05 | 0.500 |

| 0 | 5.00E+04 | 1.50E+04 | 0.300 |

| 25 | 1.00E+04 | 2.00E+03 | 0.200 |

| 50 | 2.00E+03 | 8.00E+02 | 0.400 |

In this illustrative data, the glass transition (Tg) can be identified by the peak in the tan delta curve, which in this hypothetical case would be around -55°C to -45°C, where a sharp decrease in the storage modulus and a peak in the loss modulus would also be observed. Such data is critical for predicting the low-temperature storage stability of formulations containing this compound.

Dielectric (Thermal) Analysis (DE(T)A)

Dielectric (Thermal) Analysis, also known as Dielectric Spectroscopy, is a technique that measures the dielectric properties of a material as a function of temperature and frequency of an applied electric field. wikipedia.org It provides insights into the molecular mobility and charge transport phenomena within a material. The primary parameters measured are:

Dielectric Permittivity (ε'): Also known as the dielectric constant, it represents the ability of a material to store electrical energy when subjected to an electric field.

Dielectric Loss Factor (ε''): Represents the energy dissipated as heat due to molecular motion and conduction.

DE(T)A is highly sensitive to molecular relaxations, including the glass transition and secondary relaxations, which are often not detectable by other thermal analysis techniques. researchgate.netindexcopernicus.com For this compound, DE(T)A could be employed to study its molecular dynamics in the liquid state and during phase transitions. In formulations, it can provide information on drug-excipient compatibility and the physical state of the components. pharmatutor.orgbiomedres.us

Illustrative Research Findings for a Model Oleochemical Formulation:

The following table provides a representative dataset for a hypothetical DE(T)A analysis of a pharmaceutical formulation containing an oleochemical like this compound, measured at a fixed frequency across a range of temperatures.

| Temperature (°C) | Dielectric Permittivity (ε') | Dielectric Loss (ε'') | Loss Tangent (tan δ) |

|---|---|---|---|

| -100 | 2.5 | 0.01 | 0.004 |

| -80 | 2.8 | 0.05 | 0.018 |

| -60 | 3.5 | 0.25 | 0.071 |

| -40 | 5.0 | 0.80 | 0.160 |

| -20 | 6.2 | 0.50 | 0.081 |

| 0 | 6.8 | 0.35 | 0.051 |

| 25 | 7.2 | 0.20 | 0.028 |

| 50 | 7.5 | 0.15 | 0.020 |

In this illustrative example, a peak in the dielectric loss and loss tangent around -40°C could indicate a primary relaxation process, such as the glass transition, where the dipolar molecules gain sufficient mobility to align with the applied electric field. The steady increase in dielectric permittivity with temperature in the liquid state is also a typical behavior for polar molecules like esters.

Computational Chemistry and Molecular Modeling of Oleyl Caprate Systems

Molecular Dynamics (MD) Simulations of Oleyl Caprate Aggregation

Molecular dynamics simulations are widely applied to study the self-assembly and aggregation of lipid molecules and surfactants in diverse media. For this compound, MD simulations have shed light on its behavior in aqueous systems, its role in the formation of nano-emulsions, its properties at interfaces, and its interactions with biological membranes. MD simulations are capable of simulating molecular systems with atomic detail by applying Newton's second law of motion. semanticscholar.org

Self-Assembly of Wax Esters in Aqueous Media

Molecular dynamics has been employed to provide detailed insights into the self-assembly process of palm kernel oil-based wax esters, which contain this compound, in aqueous environments and to determine the shapes of the resulting aggregates. semanticscholar.org Research has investigated the aggregation behavior of these wax esters in the presence of surfactants like Tween80. semanticscholar.org Simulations indicate that the self-assembly of these molecules from initially random configurations can occur rapidly. researchgate.net

Nano-emulsion Formation and Structural Properties

MD simulations have been utilized to study the formation and structural characteristics of nano-emulsions containing this compound and other esters derived from palm kernel oil. semanticscholar.orgresearchgate.net These simulations can help elucidate the underlying mechanisms of nano-emulsion formation. researchgate.net For instance, simulations of nano-emulsions composed of palm kernel oil-based esters and dipalmitoylphosphatidylcholine (DPPC) in water have demonstrated the spontaneous aggregation of molecules, leading to structures such as a doughnut-like toroidal micelle, where the esters are encapsulated by DPPC molecules. researchgate.net MD simulations enable the analysis of the structural and dynamical properties of these aggregates, including their radius of gyration and eccentricity. researchgate.net The radius of gyration is a key parameter for assessing the compactness of the aggregates. semanticscholar.orgresearchgate.net

Interactions with Lipid Bilayer Models

MD simulations have been applied to study the interactions between various molecules, including components found in formulations containing this compound, and model lipid bilayers. These studies are relevant for understanding how such molecules might interact with biological membranes. For example, simulations have explored the impact of permeation enhancers, including medium-chain fatty acids like caprate, on the structural properties of a model membrane composed of phosphatidylcholine (POPC). nih.govresearchgate.netacs.org These simulations can provide insights into how molecules incorporate into the membrane and their potential to induce alterations in membrane structure. nih.govresearchgate.net The length of the hydrocarbon chain and the structural features of the molecules can significantly influence their interaction with the lipid membrane. nih.govacs.org The location of molecules within lipid bilayers is important for understanding their potential biological effects. mdpi.com

Computational Modeling and Optimization of Esterification Processes

Computational modeling plays a significant role in optimizing the synthesis of esters, including potentially this compound, which is typically synthesized through the esterification reaction between oleyl alcohol and capric acid. Mathematical modeling and computational simulation techniques can be used to derive parameters related to the thermodynamics and kinetics of esterification reactions. rsc.org These models can help assess the spontaneity of reactions and analyze changes in enthalpy and entropy. rsc.org The optimization of enzymatic esterification, a frequently used method for producing wax esters, often involves examining variables such as the molar ratio of reactants, the amount of enzyme catalyst used, and the reaction temperature. rsc.orgiosrjournals.org Computational techniques like response surface methodology (RSM) and artificial neural networks (ANN) can be applied to model and optimize esterification processes, potentially reducing the need for extensive experimental trials. rsc.orgiosrjournals.org These computational methods can aid in predicting reaction yields and identifying the parameters that have the most significant impact on the process. iosrjournals.orgresearchgate.net

Artificial Neural Network (ANN) Approaches in Chemical Process Optimization

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They are widely used in chemical process optimization due to their strong nonlinear mapping ability, fault tolerance, and self-learning capabilities. arxiv.orgresearchgate.net ANNs can be applied to predict and optimize various process parameters in complex chemical systems. arxiv.orgresearchgate.net

While specific studies applying ANNs directly to the optimization of processes involving this compound were not prominently found, research on the optimization of processes involving similar fatty acid esters, such as biodiesel production through transesterification, highlights the potential of ANN approaches. mdpi.comuk.ac.irmdpi.com ANN models, often combined with other optimization techniques like genetic algorithms, have been shown to be effective in predicting and optimizing parameters such as reaction time, temperature, catalyst concentration, and reactant ratios to maximize ester yield and improve process efficiency. mdpi.comuk.ac.irmdpi.com For example, ANNs have been successfully used to predict engine performance and emissions when fueled by biodiesel blends, which are composed of fatty acid alkyl esters. mdpi.com The ability of ANNs to model complex, non-linear relationships between input parameters and process outputs makes them suitable for optimizing chemical reactions and separations involving esters. arxiv.orgresearchgate.net Studies have demonstrated that ANN models can provide good agreement with experimental data in predicting outcomes for esterification and transesterification processes. mdpi.comuk.ac.irmdpi.com

Taguchi Orthogonal Array Method for Parameter Optimization

The Taguchi method is a statistical approach for optimizing processes and designs to improve quality and reduce variability. numberanalytics.comirjet.net It utilizes orthogonal arrays to design experiments that efficiently explore the effects of multiple factors on a process outcome with a reduced number of experimental runs compared to traditional factorial designs. numberanalytics.comirjet.netresearchgate.netunpaywall.org The method focuses on identifying the optimal levels of control factors that minimize the influence of uncontrollable noise factors, thereby enhancing the robustness of the process. numberanalytics.comirjet.net The Signal-to-Noise (S/N) ratio is a key metric in the Taguchi method, used to measure the quality characteristic and identify the optimal parameter settings. numberanalytics.comresearchgate.net

Although direct applications of the Taguchi method specifically for optimizing processes involving this compound were not found, this method has been successfully applied to optimize the synthesis and production of various other esters. researchgate.netunpaywall.orgresearchgate.netnih.govasianpubs.org For instance, the Taguchi method has been used to optimize the enzymatic biosynthesis of flavor esters, the production of polyol esters through esterification, and the synthesis of biodiesel (fatty acid methyl esters) from different feedstocks. researchgate.netunpaywall.orgresearchgate.netnih.govasianpubs.org These studies demonstrate the effectiveness of the Taguchi method in identifying significant factors (such as temperature, reaction time, catalyst amount, and reactant ratios) and determining their optimal levels to maximize ester yield or improve product properties. unpaywall.orgresearchgate.netnih.govasianpubs.org The use of orthogonal arrays allows for the systematic investigation of multiple process parameters simultaneously, making the Taguchi method an efficient approach for optimizing esterification and transesterification reactions relevant to compounds like this compound. researchgate.netunpaywall.org

Thermodynamic Parameter Determination from Computational Simulations

Computational simulations, particularly molecular dynamics (MD), are powerful tools for determining thermodynamic parameters of molecular systems, including esters and lipids. researchgate.netacs.orgacs.orgfz-juelich.denih.gov These simulations can provide insights into properties such as density, thermal expansion coefficient, heat capacity, and free energy. researchgate.netresearchgate.netacs.orgnih.gov

Studies utilizing MD simulations on fatty acid esters and triglycerides have successfully determined various thermodynamic properties. researchgate.netacs.orgresearchgate.netacs.org For example, all-atom MD simulations have been used to determine the thermodynamics and rheological properties of fuel surrogates containing fatty acid esters, showing good agreement with experimental data for volumetric properties like density and coefficient of thermal expansion. researchgate.netacs.org Molecular dynamics investigations on fatty acid ethyl esters have explored properties such as viscosity, diffusivity, and density under high-pressure conditions, and the derived thermodynamic properties like isobaric thermal expansivity and isothermal compressibility have been obtained from experimental density data. researchgate.net

Material Science and Advanced Applications of Oleyl Caprate

Oleyl Caprate as a Component in Advanced Lipid Formulations

Lipid formulations are widely used in various industries, including cosmetics, pharmaceuticals, and food, due to their ability to encapsulate, protect, and deliver active compounds. This compound, as a component of complex lipid mixtures, plays a role in modulating the properties of these formulations.

Palm Kernel Oil-Based Wax Esters (PKOEs) in Emulsion Systems

Palm Kernel Oil-Based Wax Esters (PKOEs) are synthesized from palm kernel oil and contain a mixture of different esters, including this compound. PKOEs exhibit both lipophilic and hydrophilic properties, making them suitable for use as an oil phase in emulsion systems. This compound is a constituent of PKOEs, typically present at a percentage of around 5.6% to 6.69% depending on the specific PKOE composition. semanticscholar.orgwalshmedicalmedia.comtandfonline.comdovepress.com

Studies on PKOE nanoemulsions have explored their potential applications, such as in the transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. semanticscholar.orgwalshmedicalmedia.comtandfonline.comdovepress.com The composition of PKOEs, including the presence of this compound, influences the behavior and properties of these nanoemulsions. For instance, PKOEs are noted for their excellent wetting behavior without leaving an oily feeling, a property beneficial in cosmetic and pharmaceutical products. walshmedicalmedia.comdovepress.com

The fatty acid composition of PKOEs, highlighting the presence of this compound, is detailed in the table below:

| Fatty Acid Composition in PKOEs | Percentage (%) |

| Oleyl Caproate (C24:1) | 0.5 |

| This compound (C26:1) | 5.6 - 6.69 |

| Oleyl Caprylate (C28:1) | 5.9 - 7.65 |

| Oleyl Laurate (C30:1) | 50.08 - 54.1 |

| Oleyl Myristate (C32:1) | 11.53 - 13.9 |

| Oleyl Palmitate (C34:1) | 3.78 - 6.2 |

| Oleyl Stearate (C36:1) | 1.2 - 1.49 |

| Oleyl Oleate (B1233923) (C36:2) | 6.4 - 11.42 |

| Oleyl Linoleate (C36:3) | 1.7 - 3.15 |

Note: Percentages may vary slightly depending on the source and specific preparation method of PKOEs. semanticscholar.orgwalshmedicalmedia.comtandfonline.comdovepress.com

Role in Modulating Solubility and Permeation in Complex Media

Lipid esters, including compounds like this compound, can influence the solubility of active compounds within lipid formulations and their subsequent permeation through biological membranes. Poor water solubility is a significant challenge in drug delivery, and lipid-based formulations are explored as a strategy to enhance the solubility and oral bioavailability of lipophilic drugs. amazonaws.comgoogle.comresearchgate.net

While this compound is not explicitly mentioned as a standalone solubilizer in the provided search results, related compounds like propylene (B89431) glycol dicaprylate/caprate and caprylic/capric triglycerides are cited as examples of solubilizers used in formulations to enhance the solubility of poorly water-soluble therapeutic agents. google.com The presence of the caprate moiety in this compound suggests a potential role in interacting with and solubilizing lipophilic substances within lipid matrices.

Stabilization of Active Compounds in Lipid Vesicles

Lipid vesicles, such as liposomes and solid lipid nanoparticles (SLNs), are utilized for encapsulating and protecting active compounds, improving their stability and delivery. nih.govnih.govgoogle.com These vesicles are formed from amphiphilic materials with high lipid content. google.com

While this compound is not specifically listed as a primary component for forming the bilayers of lipid vesicles in the provided results, fatty acid esters like oleyl erucate (B1234575) and stearyl oleate are mentioned as components in lipid vesicle formulations. google.com The stability of active compounds within lipid vesicles can be influenced by the composition and structural integrity of the lipid matrix. nih.govpreprints.org For instance, the rapid loss of drugs from lipid particles can occur due to the structure of the lipid matrix and its expulsion during storage. nih.gov The inclusion of specific lipids can impact the mechanical and chemical stability of these vesicles. preprints.org Given its lipid nature, this compound could potentially be incorporated into lipid vesicle formulations, influencing their properties and the stability of encapsulated active compounds, though direct research on this specific application is not detailed in the provided snippets.

Rheological Investigations of this compound and its Blends

The rheological properties of lipid esters and their blends are crucial for understanding their behavior in various applications, including their flow characteristics, texture, and stability in formulations. Rheology involves the study of the flow and deformation of matter.

Viscosity and Shear-Thinning Behavior of Lipid Esters

Viscosity is a fundamental rheological property that describes a fluid's resistance to flow. Shear-thinning behavior (pseudoplasticity) is observed when a fluid's viscosity decreases under increasing shear rate. This is a desirable property in many formulations, such as lotions and gels, as it allows for easier spreading and application.

Lipid esters can exhibit Newtonian or non-Newtonian (including shear-thinning) behavior depending on factors like temperature and composition. For example, fatty acid methyl esters have been shown to behave as Newtonian fluids above a certain temperature but can become pseudoplastic below it. niscpr.res.in

While direct rheological data specifically for pure this compound is not provided, related lipid esters and lipid-containing systems show varying rheological profiles. For instance, oleyl oleate, another liquid wax ester, is classified as a Newtonian fluid. ekb.eg However, the rheological behavior of complex lipid formulations, such as emulsions and gels containing lipid esters, is often non-Newtonian. conicet.gov.armdpi.com The viscosity of these systems is influenced by the interactions between the lipid components and other ingredients. conicet.gov.ar

Shear-thinning behavior in lipid systems can be attributed to the alignment of structural units, such as micelles or polymer chains, in the direction of flow under increasing shear stress. nouryon.commdpi.com

Viscoelastic Properties and Yield Stress Measurements

Viscoelasticity describes materials that exhibit both viscous and elastic characteristics when undergoing deformation. Yield stress is the minimum stress required to initiate flow in a material. These properties are particularly important for semi-solid formulations like creams and gels, influencing their stability, spreadability, and ability to suspend particles.

Lipid-based formulations, such as emulsions and oleogels, can exhibit viscoelastic properties. conicet.gov.armdpi.com The solid fat crystal network within a lipid matrix can contribute to viscoelastic behavior. conicet.gov.ar Measurements of viscoelasticity are often performed at low deformations, below the yield point, where the deformation is reversible. conicet.gov.ar

Yield stress measurements characterize the firmness of semi-solid substances. conicet.gov.ar For example, in water-in-oil emulsions stabilized by sucrose (B13894) esters and beeswax, the yield stress and viscoelastic properties are influenced by the crystal network formed by the lipids and emulsifiers. mdpi.com A higher yield stress and a wider linear viscoelastic region indicate a more stable and structured emulsion. mdpi.com

Influence of Composition and Temperature on Rheological Behavior

The rheological behavior of a substance, which describes its flow and deformation characteristics, is significantly influenced by its composition and temperature. For esters like this compound, these factors dictate properties such as viscosity and viscoelasticity. Studies on various fluids, including polymer solutions and industrialized honey, demonstrate that viscosity generally decreases with increasing temperature. nih.govresearchgate.net The composition of a mixture can also alter rheological properties, with interactions between components playing a crucial role. researchgate.net While specific detailed research on the influence of composition and temperature solely on the rheological behavior of pure this compound was not extensively found in the search results, the general principles observed for other esters and complex fluids provide a framework for understanding how these factors would likely affect this compound. For instance, the presence of the unsaturated double bond in the oleyl chain and the length of both the oleyl and caprate chains would inherently influence intermolecular forces and thus viscosity and its temperature dependence. The behavior of oleyl oleate, another oleyl ester, has been classified as a Newtonian fluid, and its friction coefficient was measured at a specific temperature, suggesting that other oleyl esters like this compound may exhibit similar Newtonian behavior under certain conditions. ekb.eg

Interfacial Rheology of this compound Containing Systems

Interfacial rheology focuses on the mechanical properties of interfaces between different phases, such as liquid-liquid or liquid-air interfaces. These properties, including interfacial tension and viscoelasticity, are critical in applications like emulsions and foams. nih.govrheologylab.comkruss-scientific.com Surfactants, which tend to accumulate at interfaces, play a key role in modifying interfacial tension and influencing the viscoelastic behavior of the interfacial layer. nih.govdataphysics-instruments.com The dynamic changes at interfaces, described by interfacial rheology, are particularly interesting when surfactants are present. dataphysics-instruments.com While direct studies on the interfacial rheology of systems specifically containing this compound were not prominently featured in the search results, the principles of interfacial rheology applied to other fatty acid esters and surface-active substances are relevant. Esters, due to their molecular structure containing both polar ester groups and nonpolar hydrocarbon chains, can exhibit surface-active properties and influence interfacial behavior in mixtures or at interfaces. The degree of esterification and the specific chemical structures of the fatty acid and alcohol moieties have a non-negligible effect on interfacial properties like interfacial tension and the viscoelasticity of the interfacial layer. nih.gov Therefore, this compound, when present in a system with another immiscible phase, would likely adsorb at the interface and influence its rheological properties, impacting the stability of emulsions or foams.

This compound in Biolubricant Research

Biolubricants, derived from renewable resources like vegetable oils, have gained attention as environmentally friendly alternatives to petroleum-based lubricants. iastate.eduresearchgate.netbiointerfaceresearch.com Esters, including those derived from fatty acids, are key components in biolubricant formulations due to their favorable properties. iastate.edunimacltd.co.uk this compound, as a fatty acid ester, is relevant in this domain.

Structure-Property Relationships for Lubricity of Esters

The lubricity of esters is closely related to their chemical structure, including the chain length, degree of unsaturation, and branching of the fatty acid and alcohol components. iastate.eduresearchgate.net Ester bonds contribute to good boundary lubricity by enabling molecules to adhere to metal surfaces through physical bonding. iastate.edu The molecular packing of these compounds on metal surfaces can also affect lubricity. iastate.edu Studies on various fatty esters have shown that their chemical structures influence their lubrication properties. iastate.edu For instance, the presence of an ester functional group and a long carbon chain moiety in the structure of oleyl oleate has been shown to positively impact wear protection. ekb.eg This suggests that the structure of this compound, with its oleyl and caprate chains and ester linkage, would similarly influence its lubricity performance.

Boundary Lubrication Performance Studies of Fatty Acid Esters

Boundary lubrication occurs when surfaces are in close contact, and the lubricant's ability to prevent wear and reduce friction is crucial. Fatty acid esters have been investigated for their boundary lubrication performance. iastate.eduresearchgate.netmytribos.org Studies using techniques like microtribometry and Lateral Force Microscopy (LFM) are employed to evaluate the friction and wear characteristics of these compounds under boundary lubrication regimes. iastate.eduresearchgate.netmytribos.org Research on other oleate esters, such as methyl oleate and trimethylolpropane (B17298) trioleate, has provided insights into their boundary lubricity, with observations on their coefficient of friction under different sliding velocities. mytribos.org While specific boundary lubrication studies focusing solely on this compound were not detailed in the search results, the research on related fatty acid esters indicates that this compound's performance in boundary lubrication would be dependent on its ability to form a protective film on surfaces, influenced by its molecular structure and interactions with the contact materials.

Oxidative Stability and Low Temperature Performance of Biolubricants

Two major challenges for vegetable oil-based biolubricants are their oxidative stability and low-temperature performance. biointerfaceresearch.comresearchgate.netd-nb.info The presence of unsaturated fatty acids can make biolubricants susceptible to oxidation. iastate.eduresearchgate.net Poor low-temperature properties can lead to crystallization and increased viscosity. iastate.eduresearchgate.net Chemical modifications, such as epoxidation, hydrogenation, and the formation of estolides, are employed to enhance these properties. iastate.eduresearchgate.net The structure of the ester, including the degree of saturation and the presence of branching, significantly affects oxidative stability and cold flow properties. mdpi.com For example, hyperbranched esters have shown high oxidative stability and good cold flow properties. mdpi.com While direct data on the oxidative stability and low-temperature performance of this compound were not specifically found, its structure, containing an unsaturated oleyl chain, would suggest a need for potential modification or the use of additives to improve its oxidative stability for certain demanding applications. Its low-temperature performance would be influenced by the interaction of its hydrocarbon chains, with the unsaturation likely contributing to a lower melting point compared to fully saturated analogs.

Derivatization and Functionalization Strategies for Oleyl Caprate

Synthesis of Novel Oleyl Caprate Derivatives

The synthesis of novel derivatives of this compound primarily focuses on modifying the ester group or introducing structural changes to the oleyl or caprate chains. These modifications are designed to tailor the physical and chemical properties of the resulting compounds for targeted applications.

Ester and Amide Modifications for Functional Enhancement

Ester modification, such as transesterification, can involve exchanging the alcohol or acid component of this compound with different alcohols or fatty acids to yield new esters with altered properties. Similarly, the ester group can be converted into an amide function through amidation reactions. Amide bonds are known for their stability and different polarity compared to ester bonds, which can lead to derivatives with modified interfacial behavior or increased resistance to hydrolysis. Research on the synthesis of amide bonds from esters highlights various methods, including nickel-catalyzed reductive coupling of unactivated esters with nitroarenes and reactions involving alkali metal amidoboranes nih.govresearchgate.net. Activating the carboxylic acid component, for instance, using reagents like oxalyl chloride, is a common strategy for facilitating amide bond formation researchgate.net. These approaches, while not specifically demonstrated for this compound in the provided results, illustrate the general chemical methodologies applicable for ester and amide modifications that could be explored for this compound to enhance its functional properties.

Structural Modification for Targeted Applications

Structural modifications of this compound can extend beyond the ester linkage to alterations within the oleyl (C18 monounsaturated) or caprate (C10 saturated) hydrocarbon chains. These modifications might include introducing additional functional groups, altering the degree of unsaturation, or changing the chain length or branching. Such modifications are often undertaken to optimize properties for specific uses, such as in lubricants or delivery systems iastate.eduresearchgate.net. For instance, modifying fatty acid structures has been explored to improve the performance of vegetable oil-based biolubricants iastate.edu. Similarly, structural modifications of fatty acid derivatives have been investigated to understand their impact on biological activities, such as the anti-inflammatory potential of nitro-fatty acids nih.gov. While direct examples for this compound are limited in the provided context, these studies demonstrate the principle of structural modification to achieve targeted performance or activity.

Structure-Activity Relationship (SAR) Studies of Ester Derivatives